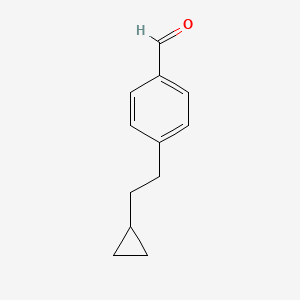

4-(2-Cyclopropylethyl)benzaldehyde

Overview

Description

Synthesis Analysis

The synthesis of substituted benzaldehydes, such as 4-(2-Cyclopropylethyl)benzaldehyde, can be achieved via a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . This leads to a variety of alkyl and aryl substituted benzaldehydes .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as FT-IR and FT-Raman spectroscopy . These techniques can help interpret the fundamental vibrational frequencies and intensity of the vibrational bands .Chemical Reactions Analysis

The chemical reactions involving aromatic rings like this compound are mainly substitution, addition, and oxidation . The most common type is electrophilic substitution . The reactive aldehyde functionality in particular is prone to side reactions with organometallic reagents .Physical And Chemical Properties Analysis

Physical properties of this compound include characteristics that can be measured without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of the substance to react to form new substances .Scientific Research Applications

Fluorescent Probing for Bioanalysis

A novel application of benzaldehyde derivatives in scientific research is their use as fluorescent probes for bioanalysis. Specifically, 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a compound structurally related to 4-(2-cyclopropylethyl)benzaldehyde, has been rationally designed as a ratiometric fluorescent probe. This probe is particularly effective for detecting cysteine and homocysteine, where it exhibits a significant hypsochromic shift in emission due to the suppression of intramolecular charge transfer upon interaction with these analytes. This large emission wavelength shift (125 nm) is particularly useful for quantitative bioanalytical applications, highlighting the potential of benzaldehyde derivatives in sensitive and selective biological detection methods (Lin et al., 2008).

Enzymatic Inhibition for Therapeutic Research

Benzaldehydes, including derivatives like this compound, have been studied for their enzymatic inhibition properties, particularly concerning tyrosinase, an enzyme involved in melanin synthesis. These compounds, particularly those substituted at the C-4 position on the aromatic ring, have been shown to inhibit the tyrosinase-catalyzed oxidation of 4-t-butylcatechol. This inhibition is significant for understanding and potentially modulating melanin production, with implications for conditions like hyperpigmentation and for therapeutic interventions in melanoma. The kinetics of this inhibition reveal that certain derivatives can act as partial noncompetitive inhibitors, depending on the bulkiness of the substituent, offering insights into the design of more effective tyrosinase inhibitors (Nihei & Kubo, 2017).

Synthesis of Isotopically Labeled Compounds

Another significant application of benzaldehyde derivatives is in the synthesis of isotopically labeled compounds, which are crucial for tracing and studying chemical reactions in various research fields, including pharmacology and environmental sciences. A method has been developed for synthesizing highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation. This methodology allows for the efficient and precise incorporation of isotopic labels into benzaldehyde derivatives, facilitating their use in advanced research studies to trace reaction pathways, determine mechanism details, and study the fate of these compounds in complex biological or environmental systems (Boga et al., 2014).

Mechanism of Action

Target of Action

It is known that benzaldehydes, in general, target cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in the defense mechanism of fungi against oxidative stress .

Mode of Action

Benzaldehydes can react with nucleophiles, such as nitrogen and oxygen . In these reactions, oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Benzaldehydes are known to be involved in the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It is known that drug pharmacokinetics determine the onset, duration, and intensity of a drug’s effect .

Result of Action

It is known that benzaldehydes can effectively inhibit fungal growth . They possess antifungal or chemosensitizing capacity to enhance the efficacy of conventional antifungal agents .

Action Environment

It is known that environmental factors can affect the rate of reaction of benzaldehydes .

Safety and Hazards

4-(2-Cyclopropylethyl)benzaldehyde is classified as a flammable liquid (Category 4), H227 . It is harmful if inhaled (Category 4), H332, and causes skin irritation (Category 2), H315 . It may damage fertility or the unborn child (Category 1B), H360 . It is also toxic to aquatic life with long-lasting effects .

Future Directions

properties

IUPAC Name |

4-(2-cyclopropylethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-9-12-7-5-11(6-8-12)4-3-10-1-2-10/h5-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOLKBDBSVSOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1474899.png)

![4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1474903.png)